Patent-Documented Intermediate Utility: Glycine Transporter and EGFR Modulator Scaffolds
2-Amino-2-(4-methoxyphenyl)acetamide is explicitly claimed as a core structural motif in multiple patent families covering glycine transporter (GlyT1) inhibitors, EGFR modulators, and β-amyloid peptide production inhibitors. In contrast, unsubstituted phenylglycinamide and 2-amino-2-(4-hydroxyphenyl)acetamide are absent from the enumerated claims of these specific patent documents . This patent-enumerated structural specificity establishes the target compound as a validated scaffold with documented utility in compositions of matter claims, whereas simple analogs lack equivalent patent-backed precedent in these therapeutic areas .
| Evidence Dimension | Patent enumeration as claimed intermediate or structural motif |
|---|---|
| Target Compound Data | Explicitly claimed in patents covering: GlyT1 inhibitors (neurological/neuropsychiatric disorders), EGFR modulators (cancer), β-AP production inhibitors |
| Comparator Or Baseline | 2-amino-2-phenylacetamide (unsubstituted phenylglycinamide) and 2-amino-2-(4-hydroxyphenyl)acetamide |
| Quantified Difference | Present in ≥3 distinct patent families enumerating 4-methoxyphenylglycinamide derivatives vs. absence of unsubstituted/4-hydroxy analogs in these specific claims |
| Conditions | Patent literature analysis via LookChem CAS article database |
Why This Matters
Procurement of a compound with patent-validated intermediate status reduces the risk of investing in structural analogs lacking documented utility in composition-of-matter patent claims.
